
5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol
概要
準備方法
VAR-10200の合成にはいくつかの段階が含まれます。この化合物は、5-{4-プロパルギルピペラジン-1-イルメチル}-8-ヒドロキシキノリンから誘導されます。合成経路には、一般的に以下の手順が含まれます。
キノリン核の形成: 適切な前駆体の環化により、キノリン構造が形成されます。
ヒドロキシ基の導入: この段階では、キノリン核の水酸化が行われます。
ピペラジン部分の付加: これは、適切な条件下でキノリン誘導体をプロパルギルピペラジンと反応させることを含みます。.
化学反応の分析
VAR-10200は、いくつかの種類の化学反応を起こします。
酸化: モノアミンオキシダーゼB型阻害剤であるVAR-10200は、特にモノアミンオキシダーゼ酵素の存在下で酸化反応を起こす可能性があります。
還元: この化合物は、特に還元条件下で還元反応を起こす可能性もあります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
VAR-10200は、科学研究にいくつかの応用があります。
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol . Research indicates that compounds with similar structures exhibit significant inhibition against various microbial strains. For instance, derivatives of quinoline have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound | Target Microorganism | Zone of Inhibition (mm) |
---|---|---|
5a | Staphylococcus aureus | 18 |
5b | Escherichia coli | 15 |
HLA-20 | Pseudomonas aeruginosa | 19 |
Antitubercular Agents
The compound's structural similarity to known antitubercular agents positions it as a candidate for further investigation. Studies have focused on its potential to inhibit Mycobacterium tuberculosis through mechanisms involving enzyme inhibition. For example, quinoline derivatives have been explored for their ability to inhibit the InhA enzyme, crucial for mycobacterial fatty acid synthesis .
Multidrug Resistance Reversal
Research has also suggested that derivatives of quinoline, including This compound , may possess multidrug resistance-reversing properties. This is particularly relevant in the context of cancer treatment and infectious diseases where resistance to conventional therapies poses significant challenges .
Study on Antimicrobial Efficacy
In a study published in RSC Advances, several quinoline derivatives were synthesized and tested for antimicrobial activity. Among these, compounds similar to This compound demonstrated promising results against a range of pathogens, highlighting the importance of structural modifications in enhancing efficacy .
Investigation of Antitubercular Properties
Another significant study evaluated the efficacy of various quinoline derivatives against Mycobacterium tuberculosis. The findings indicated that specific modifications in the quinoline structure could lead to increased potency against resistant strains, suggesting that This compound may warrant further exploration as an antitubercular agent .
作用機序
VAR-10200は、モノアミンオキシダーゼB型の活性を阻害することにより、その効果を発揮します。この酵素は、ドーパミンやセロトニンなどの神経伝達物質であるモノアミンの分解に関与しています。 モノアミンオキシダーゼB型を阻害することにより、VAR-10200は脳内のこれらの神経伝達物質のレベルを高め、神経変性疾患の症状を軽減するのに役立つ可能性があります。 .
類似化合物との比較
VAR-10200は、セレギリンやラサギリンなどの他のモノアミンオキシダーゼB型阻害剤と似ています。しかし、VAR-10200にはいくつかのユニークな特徴があります。
類似の化合物には、次のものがあります。
セレギリン: パーキンソン病の治療に使用される別のモノアミンオキシダーゼB型阻害剤です。
ラサギリン: 神経保護特性を持つモノアミンオキシダーゼB型阻害剤です。
生物活性
5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol, also known as VAR-10200, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its potential therapeutic applications.
Molecular Characteristics:
- IUPAC Name: 5-[(4-prop-2-ynylpiperazin-1-yl)methyl]quinolin-8-ol
- CAS Number: 686722-53-2
- Molecular Formula: C17H19N3O
- Molecular Weight: 281.35 g/mol
The structure includes a quinoline core substituted with a piperazine moiety, which is known to enhance pharmacological activity.
Synthesis
The synthesis of VAR-10200 typically involves several steps:
- Formation of the Quinoline Core: Cyclization of appropriate precursors to form the quinoline structure.
- Hydroxylation: Introduction of the hydroxy group at position 8.
- Piperazine Attachment: Reaction of the quinoline derivative with propynylpiperazine under suitable conditions.
Antimicrobial Activity
A study evaluating various quinolinol derivatives, including those with piperazine moieties, highlighted their antibacterial properties. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Among them, several derivatives exhibited significant antibacterial activity compared to standard antibiotics .
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Compound A | High | Moderate |
Compound B | Moderate | High |
VAR-10200 | High | High |
Neuroprotective Properties
Research indicates that quinoline derivatives can possess neuroprotective properties by reducing oxidative stress. Compounds similar to VAR-10200 have shown low nanomolar potency at dopamine receptors (D2 and D3), suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Anticancer Activity
Recent studies have demonstrated that compounds related to VAR-10200 exhibit antiproliferative effects against various cancer cell lines. For example, derivatives tested against breast cancer cell lines showed higher cytotoxicity than standard treatments, indicating their potential as anticancer agents .
Case Studies
- Antibacterial Efficacy : In vitro studies revealed that VAR-10200 and its analogs displayed potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
- Neuroprotection : In cellular models of neurodegeneration, compounds based on the quinolinol-piperazine structure were shown to significantly reduce cell death induced by oxidative stress.
- Cancer Treatment : A series of derivatives were evaluated for their ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size and improving survival rates in treated animals.
特性
CAS番号 |
686722-53-2 |
---|---|
分子式 |
C17H19N3O |
分子量 |
281.35 g/mol |
IUPAC名 |
5-[(4-prop-2-ynylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H19N3O/c1-2-8-19-9-11-20(12-10-19)13-14-5-6-16(21)17-15(14)4-3-7-18-17/h1,3-7,21H,8-13H2 |
InChIキー |
JWUOZHTYFQHGAB-UHFFFAOYSA-N |
SMILES |
C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
正規SMILES |
C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
Key on ui other cas no. |
686722-53-2 |
同義語 |
5-((4-prop-2-ynylpiperazin-1-yl)methyl)quinolin-8-ol HLA20 compound |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。